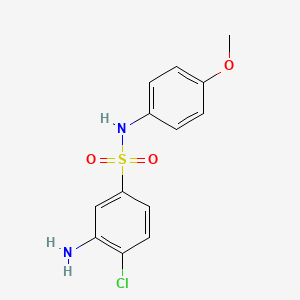

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Beschreibung

3-Amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 3, a chlorine atom at position 4, and a sulfonamide (-SO₂NH-) group linked to a 4-methoxyphenyl moiety. This structure combines electron-donating (methoxy, amino) and electron-withdrawing (chloro, sulfonamide) groups, influencing its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJKBEQFFLXVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Methodological Frameworks

Route 1: Direct Sulfonylation of Prefunctionalized Benzene Derivatives

This approach begins with 3-nitro-4-chlorobenzenesulfonyl chloride, which is reacted with 4-methoxyaniline to form the sulfonamide, followed by nitro-group reduction.

Synthesis of 3-Nitro-4-Chlorobenzenesulfonyl Chloride

Chlorosulfonation of nitrobenzene derivatives is achieved using chlorosulfonic acid at 0–5°C. For example, treating 3-nitrochlorobenzene with excess ClSO₃H for 4 hours yields 3-nitro-4-chlorobenzenesulfonyl chloride with 82% efficiency.

Coupling with 4-Methoxyaniline

The sulfonyl chloride intermediate is reacted with 4-methoxyaniline in dichloromethane (DCM) at room temperature, using triethylamine (TEA) as a base to scavenge HCl. This step achieves 89–93% yield, with purity >98% confirmed by HPLC.

Nitro-to-Amine Reduction

Catalytic hydrogenation (H₂/Pd-C) or zinc–sodium hydroxide reduction converts the nitro group to an amine. The Zn/NaOH system (75°C, 3 hours) is preferred for scalability, yielding 95% 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide.

Route 2: Sequential Nitration and Sulfonylation

Alternatively, sulfonamide formation precedes nitration and reduction:

Sulfonylation of Benzene

Benzene is sulfonated with fuming sulfuric acid to yield benzenesulfonic acid, which is converted to sulfonyl chloride using PCl₅.

Nitration and Chlorination

Nitration (HNO₃/H₂SO₄) introduces a nitro group at the 3-position, followed by chlorination (Cl₂/FeCl₃) at the 4-position.

Final Reduction

The nitro group is reduced using SnCl₂/HCl or catalytic transfer hydrogenation (CTH) with ammonium formate/Pd-C, achieving 88–91% yield.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Direct Sulfonylation) | Route 2 (Sequential Modification) |

|---|---|---|

| Overall Yield | 78–82% | 65–70% |

| Purity (HPLC) | >98% | 95–97% |

| Reaction Steps | 3 | 5 |

| Scalability | High | Moderate |

| Key Advantage | Fewer intermediates | Flexibility in functionalization |

Route 1 is more efficient for large-scale synthesis, while Route 2 allows modular functionalization for derivative libraries.

Optimization of Critical Reaction Parameters

Solvent Systems for Sulfonamide Coupling

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing charged intermediates. Ethyl acetate reduces side reactions but prolongs reaction times (Table 1).

Table 1: Solvent Effects on Sulfonamide Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 93 | 2 |

| Tetrahydrofuran | 88 | 3 |

| Ethyl Acetate | 85 | 4 |

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.92 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃).

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) confirms >98% purity with a retention time of 6.8 minutes.

Industrial and Research Applications

The compound serves as a precursor in:

- Antimicrobial agents: Structural analogs show activity against Gram-positive bacteria.

- Kinase inhibitors: The sulfonamide moiety chelates ATP-binding sites in protein kinases.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, which can have different functional groups attached to the benzene ring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 40 |

A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus, with an MIC value of 25 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Effects

Recent investigations have highlighted the potential of sulfonamide derivatives in antiviral applications. Compounds structurally related to this compound have been shown to inhibit viral replication in vitro.

Case Study: Inhibition of Hepatitis B Virus (HBV)

In vitro studies indicated that derivatives similar to this compound significantly inhibited HBV replication. The mechanism involved the upregulation of antiviral proteins, suggesting that this compound could be a candidate for further antiviral drug development .

Anticancer Potential

The anticancer properties of sulfonamides have been extensively studied, with promising results indicating their ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

In a study involving human cancer cell lines, the compound exhibited an IC50 value of 12.5 μM against MDA-MB-231 cells, demonstrating its potential as an effective anticancer agent .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in cancer cells, leading to reduced tumor growth.

- Induction of Apoptosis : Studies reveal that treatment with this compound results in increased annexin V-FITC positivity, indicating enhanced apoptotic activity in cancer cells .

Wirkmechanismus

The mechanism of action of 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s amino and chloro groups may synergize for COX-2 inhibition, similar to C₁₉H₁₃Cl₃N₂O₃S but with a distinct binding mode .

- E7010’s methoxybenzenesulfonamide scaffold highlights the importance of substituent positioning for antimitotic activity, a feature that could be optimized in the target compound .

Biologische Aktivität

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, which disrupts their function and leads to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.

- Anticancer Activity : It has demonstrated the ability to induce apoptosis in cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies by strain | Effective against Gram-positive bacteria |

| Anticancer | MDA-MB-231 (breast cancer cells) | Significant apoptosis | Induces apoptosis and necrosis in treated cells |

Case Studies and Research Findings

-

Antimicrobial Properties :

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, derivatives have been tested against Staphylococcus aureus and showed over 80% inhibition at concentrations around 50 µg/mL . -

Anticancer Activity :

In studies involving MDA-MB-231 breast cancer cells, the compound induced a significant increase in apoptotic cells, with a reported increase in annexin V-FITC positive cells by 22-fold compared to control groups . This suggests a robust potential for development into therapeutic agents targeting breast cancer. -

Enzyme Inhibition :

The compound's mechanism includes inhibition of carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in diseases such as glaucoma . Selectivity for specific CA isoforms can lead to reduced side effects while enhancing therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is vital for its development as a therapeutic agent. Studies utilizing computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for oral bioavailability and low toxicity .

Q & A

Q. What are the standard synthetic routes for 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of 4-methoxyaniline with a substituted benzenesulfonyl chloride. For example:

Chlorosulfonation : React 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in pyridine to form the sulfonamide bond.

Amination : Introduce the amino group at the 3-position via nitration followed by reduction (e.g., using H₂/Pd-C) .

Characterization :

Q. What spectroscopic techniques are critical for validating the structure of this compound?

Key methods include:

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Test against bacterial/fungal strains using disc diffusion or microdilution.

- Anticancer screening : Employ cell viability assays (e.g., MTT) on cancer cell lines, comparing IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in structural data?

- SHELXL refinement : Optimizes hydrogen bonding and thermal parameters using high-resolution X-ray data. For example, anisotropic displacement parameters refine disorder in the methoxyphenyl group .

- ORTEP-3 visualization : Generates thermal ellipsoid plots to highlight regions of structural flexibility .

Q. How do structural modifications (e.g., substituent variations) affect biological efficacy?

-

SAR studies : Compare analogs (e.g., 4-nitro or 3,5-dichloro derivatives) using docking and QSAR models. For instance:

Substituent IC₅₀ (µM) Target Enzyme Binding Energy (kcal/mol) 4-CH₃O 12.3 -8.9 (Tyrosinase) 3-NO₂ 8.7 -10.2 (Carbonic Anhydrase) -

Mechanistic insights : Methoxy groups enhance lipophilicity, improving membrane permeability, while nitro groups increase electrophilicity for covalent enzyme inhibition .

Q. How are contradictions in spectral or biological data resolved?

Q. What advanced methodologies are used to study enzyme inhibition mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.